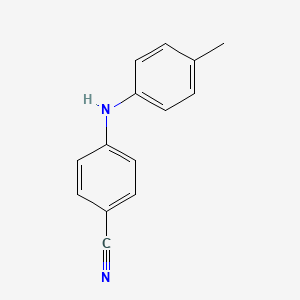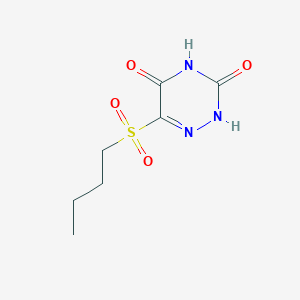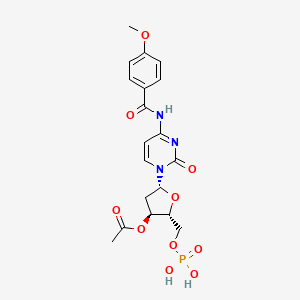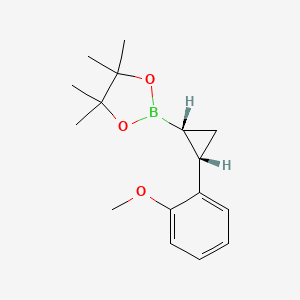![molecular formula C12H7BrIN3 B12938729 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine CAS No. 944581-08-2](/img/structure/B12938729.png)
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of bromine and iodine substituents on the imidazo[1,2-a]pyrimidine core structure. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of applications in medicinal chemistry due to its biological activity and potential therapeutic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-aminopyrimidine with 4-iodobenzaldehyde in the presence of a brominating agent such as N-bromosuccinimide (NBS). The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, solvent, and reaction time can further improve the scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form biaryl or alkyne derivatives
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or iodine in the presence of a Lewis acid catalyst.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Major Products
The major products formed from these reactions include substituted imidazo[1,2-a]pyrimidines, dehalogenated derivatives, and biaryl or alkyne derivatives .
Applications De Recherche Scientifique
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in organic electronics and photonics due to its unique electronic properties
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor signaling, or interfere with DNA replication and transcription. The exact pathways and molecular targets depend on the specific biological context and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine: Similar in structure but lacks the pyrimidine ring.
Imidazo[1,2-a]pyrimidine: Similar core structure but different substituents.
Benzo[4,5]imidazo[1,2-a]pyrimidine: Contains an additional benzene ring fused to the imidazo[1,2-a]pyrimidine core .
Uniqueness
6-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine is unique due to the presence of both bromine and iodine substituents, which confer distinct electronic and steric properties. These substituents enhance the compound’s reactivity and potential for functionalization, making it a valuable scaffold for drug development and material science applications .
Propriétés
Numéro CAS |
944581-08-2 |
|---|---|
Formule moléculaire |
C12H7BrIN3 |
Poids moléculaire |
400.01 g/mol |
Nom IUPAC |
6-bromo-2-(4-iodophenyl)imidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C12H7BrIN3/c13-9-5-15-12-16-11(7-17(12)6-9)8-1-3-10(14)4-2-8/h1-7H |
Clé InChI |
NMOKELLWKLXNET-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CN3C=C(C=NC3=N2)Br)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-Hexadecyl-4-{[5-(1H-imidazol-1-yl)pentyl]oxy}aniline](/img/structure/B12938697.png)
![Acetamide, N-[2-(1-hydroxy-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12938700.png)
![9-[(Trimethylsilyl)methyl]-6-{[(trimethylsilyl)methyl]sulfanyl}-9H-purine](/img/structure/B12938708.png)

![4-Chloro-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B12938726.png)




